![molecular formula C12H15NO2 B2570598 N-[2-(2-methoxyphenyl)ethyl]prop-2-enamide CAS No. 1691022-67-9](/img/structure/B2570598.png)
N-[2-(2-methoxyphenyl)ethyl]prop-2-enamide
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Overview
Description
“N-[2-(2-methoxyphenyl)ethyl]prop-2-enamide” is a chemical compound with the molecular formula C12H15NO2. It is also known as N-(2-methoxyphenyl)acrylamide .
Molecular Structure Analysis
The molecular structure of “N-[2-(2-methoxyphenyl)ethyl]prop-2-enamide” can be represented by the InChI code: 1S/C10H11NO2/c1-3-10(12)11-8-6-4-5-7-9(8)13-2/h3-7H,1H2,2H3, (H,11,12) .Physical And Chemical Properties Analysis
“N-[2-(2-methoxyphenyl)ethyl]prop-2-enamide” is a powder with a melting point of 69-70°C .Scientific Research Applications
Analytical Toxicology
One study detailed the characterization and determination of psychoactive arylcyclohexylamines, which are structurally related to N-[2-(2-methoxyphenyl)ethyl]prop-2-enamide, in biological matrices. This research developed and validated analytical methods for their identification in blood, urine, and vitreous humor, utilizing liquid chromatography and mass spectrometry techniques (De Paoli et al., 2013).
Synthetic Chemistry
Research in synthetic chemistry has explored the preparation of enamides and their applications in various reactions. For example, a study on the radical cascade approach to benzo[a]quinolizidines involved the treatment of an enamide to yield a mixture of benzo[a]quinolizidine stereoisomers through cascade radical cyclization (Ishibashi et al., 1999). Additionally, the synthesis and spectral properties of ethyl hydrogen [(methoxyphenyl)(methylamino)methyl]phosphonate derivatives, which showcase the role of N-[2-(2-methoxyphenyl)ethyl]prop-2-enamide analogs in corrosion inhibition, underline their potential in material science (Djenane et al., 2019).
Crystal Engineering
In crystal engineering, the study of ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate revealed interesting intermolecular interactions, demonstrating the compound's utility in understanding molecular packing and hydrogen bonding mechanisms (Zhang et al., 2011).
Pharmacology
While avoiding specific details on drug use and side effects, it's noteworthy to mention that research has been conducted on compounds like WAY-100635, a phenylpiperazine derivative with high affinity and selectivity to the 5-HT1A receptor, illustrating the broad pharmacological interest in this chemical class (Forster et al., 1995).
Safety and Hazards
Mechanism of Action
Target of Action
It is structurally similar to entacapone , a known inhibitor of the enzyme catechol-O-methyltransferase (COMT) . COMT plays a crucial role in the metabolism of catecholamines, including the neurotransmitters dopamine, epinephrine, and norepinephrine .
Mode of Action
Based on its structural similarity to entacapone , it may also act as a COMT inhibitor. COMT inhibitors like Entacapone prevent the breakdown of catecholamines, thereby increasing their availability . This can lead to an increase in dopamine levels in the brain, which may help in conditions like Parkinson’s disease .
Biochemical Pathways
If it acts similarly to entacapone , it would affect the metabolic pathway of catecholamines. By inhibiting COMT, it could potentially increase the levels of dopamine in the brain, affecting the dopaminergic pathways .
Result of Action
If it acts similarly to entacapone , it could potentially increase the levels of dopamine in the brain, which may have a beneficial effect in conditions like Parkinson’s disease .
properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-3-12(14)13-9-8-10-6-4-5-7-11(10)15-2/h3-7H,1,8-9H2,2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFAYJCJLWIQAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-methoxyphenyl)ethyl]prop-2-enamide |
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